molecular formula C19H17N5OS B2739143 N-(2,4-DIMETHYLPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE CAS No. 1359482-14-6

N-(2,4-DIMETHYLPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE

Cat. No.: B2739143
CAS No.: 1359482-14-6
M. Wt: 363.44
InChI Key: OITWGHVBIZJAGN-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylphenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-a]quinoxaline core linked via a sulfanyl group to an acetamide moiety substituted with a 2,4-dimethylphenyl group. This structure combines electron-rich aromatic systems with a sulfanyl bridge, which may enhance DNA intercalation or protein-binding capabilities.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5OS/c1-12-7-8-14(13(2)9-12)21-17(25)10-26-19-18-23-20-11-24(18)16-6-4-3-5-15(16)22-19/h3-9,11H,10H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OITWGHVBIZJAGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2,4-DIMETHYLPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE typically involves the reaction of 1,2,4-triazolo[4,3-a]quinoxaline with a suitable thiol and an acetamide derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an organic solvent like dimethylformamide or dimethyl sulfoxide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-(2,4-DIMETHYLPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N-(2,4-DIMETHYLPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,4-DIMETHYLPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE involves its interaction with DNA. The compound intercalates into the DNA strands, disrupting the normal function of the DNA and inhibiting cell proliferation . This mechanism is similar to that of other DNA intercalators, such as doxorubicin. The molecular targets include the DNA itself and various enzymes involved in DNA replication and repair .

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

  • TopoII Inhibition: Bis-triazoloquinoxaline derivatives intercalate DNA and stabilize TopoII-DNA cleavage complexes, leading to apoptosis. The target compound’s triazoloquinoxaline core may share this mechanism but with reduced steric hindrance .
  • Anticonvulsant Activity : Quinazoline-2,4-dione derivatives () interact with GABAA receptors, highlighting the role of the quinazoline core in CNS-targeted activity .
  • Anti-Exudative Effects : Triazole sulfanyl acetamides () inhibit inflammatory mediators like COX-2, suggesting that substituents such as furan enhance selectivity for anti-inflammatory pathways .

Biological Activity

N-(2,4-Dimethylphenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide, also known by its CAS number 1359482-14-6, is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C19H17N5OS
  • Molecular Weight : 363.4 g/mol
  • Structure : The compound features a triazoloquinoxaline core linked to a dimethylphenyl group and a sulfanylacetamide moiety.
PropertyValue
CAS Number1359482-14-6
Molecular FormulaC19H17N5OS
Molecular Weight363.4 g/mol

The biological activity of this compound has been explored in various studies. The compound is believed to exert its effects through multiple mechanisms:

  • Inhibition of Enzymatic Activity : Studies indicate that this compound may inhibit specific enzymes involved in cellular signaling pathways, potentially affecting cell proliferation and survival.
  • Antioxidant Properties : Preliminary data suggest that it may possess antioxidant capabilities, helping to mitigate oxidative stress in cells.
  • Modulation of Neurotransmitter Systems : There is evidence that the compound interacts with neurotransmitter systems, which could have implications for neuropharmacology.

Therapeutic Potentials

Research has highlighted several therapeutic areas where this compound may be beneficial:

  • Anticancer Activity : Initial studies have shown promise in inhibiting the growth of certain cancer cell lines.
  • Neuroprotective Effects : Its potential role in neuroprotection suggests applications in neurodegenerative diseases.
  • Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects, which could be useful in treating inflammatory disorders.

In Vitro Studies

A series of in vitro studies have been conducted to assess the biological activity of this compound:

  • Cell Viability Assays : Using various cancer cell lines (e.g., HeLa and MCF-7), researchers observed a significant reduction in cell viability upon treatment with this compound at concentrations ranging from 10 µM to 100 µM.
    Cell LineIC50 (µM)
    HeLa25
    MCF-730
  • Apoptosis Induction : Flow cytometry analysis indicated that treatment with the compound led to increased apoptosis in treated cells compared to controls.

In Vivo Studies

Limited in vivo studies have been reported; however, preliminary animal models suggest that the compound may reduce tumor size and improve survival rates in xenograft models.

Q & A

Basic: What are the optimized synthetic routes for N-(2,4-dimethylphenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide?

The synthesis involves multi-step reactions starting from precursors like methyl 2-isothiocyanatobenzoate and glycine. Key steps include:

  • Oxidation of intermediates (e.g., H₂O₂-mediated conversion of thioxo-quinazoline to dioxo derivatives) .
  • Coupling reactions using reagents like N,N′-carbonyldiimidazole and chloroacetamides under controlled conditions .
  • Solvent selection (e.g., dioxane or ethanol) and catalysts (triethylamine) to improve yield and purity .
    Methodological optimization requires monitoring via TLC or HPLC to confirm intermediate purity .

Basic: Which analytical techniques are critical for structural characterization of this compound?

  • Nuclear Magnetic Resonance (NMR) : For confirming substituent positions and molecular connectivity, particularly for the triazoloquinoxaline core .
  • Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns .
  • X-ray Crystallography (if applicable): Resolves stereochemistry and solid-state interactions .
  • Elemental Analysis : Validates purity and stoichiometry .

Basic: What in vitro/in vivo models are suitable for initial biological screening?

  • Anticonvulsant Activity : Use PTZ (pentylenetetrazole)-induced seizure models in mice, with sodium valproate as a reference .
  • Anticancer Potential : Cytotoxicity assays against cell lines like HePG-2, Caco-2, or MCF-7 .
  • Antimicrobial Screening : Agar diffusion or microdilution assays for bacterial/fungal strains .

Advanced: How can researchers elucidate the mechanism of action for this compound?

  • Molecular Docking : Screen against targets like GABA receptors (for anticonvulsant activity) or Topoisomerase II (anticancer) .
  • Kinase Inhibition Assays : Use fluorescence-based or radiometric methods to assess selectivity .
  • Gene Expression Profiling : RNA sequencing to identify pathways affected in treated cell lines .
  • In Vivo Pharmacokinetics : Measure bioavailability and metabolite formation in rodent models .

Advanced: How to perform structure-activity relationship (SAR) studies on triazoloquinoxaline derivatives?

  • Substituent Variation : Modify the 2,4-dimethylphenyl group to assess steric/electronic effects on target binding .
  • Core Scaffold Comparison : Compare activity with triazolopyridazines or triazolopyrimidines to identify scaffold-specific interactions .
  • Quantitative SAR (QSAR) : Use computational tools to correlate substituent descriptors (e.g., logP, polar surface area) with biological activity .

Advanced: How to resolve contradictions in efficacy data across different biological assays?

  • Assay Replication : Repeat experiments under standardized conditions (e.g., fixed cell density, serum concentration) .
  • Dose-Response Analysis : Confirm activity across multiple concentrations to rule out false negatives/positives .
  • Off-Target Profiling : Use proteome-wide screens (e.g., kinase panels) to identify confounding interactions .

Advanced: What strategies address discrepancies between in vitro and in vivo results?

  • Metabolic Stability Testing : Incubate the compound with liver microsomes to assess degradation .
  • Blood-Brain Barrier (BBB) Penetration : Use parallel artificial membrane permeability assays (PAMPA) for CNS-targeted compounds .
  • Formulation Optimization : Improve solubility via co-solvents (e.g., DMSO/PEG mixtures) or nanoparticle encapsulation .

Advanced: How to evaluate target selectivity in kinase or receptor inhibition studies?

  • Competitive Binding Assays : Compare IC₅₀ values against related targets (e.g., TopoIIα vs. TopoIIβ) .
  • Crystallography or Cryo-EM : Resolve compound-target complexes to identify binding site interactions .
  • Selectivity Panels : Use commercial platforms (e.g., Eurofins KinaseProfiler) to screen >100 kinases .

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